5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-fluoroaniline, which undergoes diazotization followed by azidation.
Oxadiazole Ring Formation: The oxadiazole ring is usually formed through the cyclization of a hydrazide with a nitrile. In this case, the hydrazide can be synthesized from p-tolyl hydrazine and an appropriate carboxylic acid derivative.
Coupling of Rings: The final step involves coupling the triazole and oxadiazole rings. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the triazole and oxadiazole rings, potentially leading to ring-opening or hydrogenation. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common, with reagents such as chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Cl2 in the presence of a Lewis acid catalyst, HNO3 in concentrated H2SO4.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole and oxadiazole rings can enhance binding affinity and specificity to biological targets.
Medicine
Pharmaceutical research investigates this compound for its potential therapeutic properties. Its structural features suggest possible applications in developing drugs for treating infections, cancer, and inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The oxadiazole ring can interact with nucleophilic or electrophilic sites, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole: Lacks the fluorine substituent, which can affect its electronic properties and reactivity.
5-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole:
Uniqueness
The presence of the 4-fluorophenyl group in 5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole imparts unique electronic properties, enhancing its potential as a versatile intermediate in organic synthesis and its specificity in biological applications. The combination of the triazole and oxadiazole rings also contributes to its distinct reactivity profile.
Properties
IUPAC Name |
5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-11-3-5-13(6-4-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-9-7-14(19)8-10-15/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAJQIQCKLFFOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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